2-Methyl-6-trifluoromethylbenzyl bromide
Description
Significance of Aryl-Substituted Benzyl (B1604629) Bromides as Synthetic Intermediates
Aryl-substituted benzyl bromides are a cornerstone class of reagents in organic synthesis, primarily serving as potent electrophiles and versatile alkylating agents. nih.govnih.gov Their utility stems from the benzylic carbon, which is activated towards nucleophilic substitution reactions (both SN1 and SN2 mechanisms) due to the resonance stabilization of the potential carbocation intermediate by the adjacent aromatic ring. This inherent reactivity makes them exceptional precursors for introducing the benzyl moiety into a wide array of molecules.
Historically and currently, their most prominent role is in the benzylation of heteroatoms, particularly oxygen (in alcohols and carboxylic acids) and nitrogen (in amines). commonorganicchemistry.comchem-station.com This reaction is fundamental for the installation of the benzyl (Bn) group, one of the most common and robust protecting groups in multistep synthesis, prized for its stability across a wide range of acidic and basic conditions. chem-station.comorganic-chemistry.orgwikipedia.org Beyond protection chemistry, substituted benzyl bromides are pivotal building blocks for carbon-carbon bond formation. They are employed in various cross-coupling reactions, such as Suzuki and Negishi couplings, and serve as precursors for the synthesis of a diverse range of compounds including aldehydes, ketones, and complex heterocyclic structures. commonorganicchemistry.com The ability to incorporate varied substituents on the aryl ring allows chemists to fine-tune the electronic and steric properties of the reagent, making these intermediates indispensable in the fields of pharmaceutical, agrochemical, and materials science research. commonorganicchemistry.com
Role of Trifluoromethyl and Methyl Substituents in Modulating Chemical Behavior
The chemical behavior of a benzyl bromide is profoundly influenced by the nature and position of substituents on the aromatic ring. In 2-Methyl-6-trifluoromethylbenzyl bromide, the two ortho substituents, a methyl group (-CH3) and a trifluoromethyl group (-CF3), exert strong and opposing electronic and steric effects that dictate the molecule's reactivity.
The trifluoromethyl (-CF3) group is a powerful modulator of molecular properties. researchgate.net Electronically, it functions as a potent electron-withdrawing group (EWG) through a strong negative inductive effect (-I effect) owing to the high electronegativity of the fluorine atoms. libretexts.orglibretexts.org This effect deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution. libretexts.org At the benzylic position, this strong inductive withdrawal can influence the stability of reaction intermediates. Sterically, the trifluoromethyl group is significantly bulkier than a hydrogen or methyl group.
Conversely, the methyl (-CH3) group is an electron-donating group (EDG) through a combination of inductive effects and hyperconjugation. libretexts.org This donating nature activates the aromatic ring, making it more electron-rich and reactive towards electrophiles. libretexts.org
In the specific case of this compound, these two groups are positioned ortho to the bromomethyl reactive center. This arrangement leads to:
Significant Steric Hindrance: The presence of two bulky groups flanking the benzylic carbon creates substantial steric congestion. This hindrance can impede the approach of nucleophiles, thereby slowing the rate of bimolecular substitution (SN2) reactions. youtube.com
Complex Electronic Influence: The opposing electronic natures of the electron-donating methyl group and the electron-withdrawing trifluoromethyl group create a complex electronic environment on the aromatic ring and at the benzylic carbon, modulating its electrophilicity and the stability of potential cationic intermediates.
| Property | Methyl Group (-CH3) | Trifluoromethyl Group (-CF3) |
|---|---|---|
| Electronic Effect | Electron-Donating (Activating) | Strongly Electron-Withdrawing (Deactivating) |
| Primary Mechanism | Inductive Effect & Hyperconjugation | Strong Inductive Effect (-I) |
| Effect on Aromatic Ring | Activates ring towards electrophilic substitution (ortho, para-directing) | Deactivates ring towards electrophilic substitution (meta-directing) |
| Relative Size/Steric Impact | Moderate | Bulky / Significant steric hindrance |
| Influence on Lipophilicity | Increases | Significantly increases |
| Metabolic Stability | Susceptible to oxidation | Highly resistant to metabolic oxidation |
Historical Overview of Benzyl Bromide Reactivity in Organic Synthesis
The study and application of benzyl bromide and its derivatives have a rich history in organic chemistry. Unsubstituted benzyl bromide (C6H5CH2Br) was established early on as a quintessential reagent for benzylation. commonorganicchemistry.com Its utility in forming benzyl ethers and esters to protect alcohols and carboxylic acids, respectively, became a foundational strategy in the synthesis of complex natural products and other polyfunctional molecules. commonorganicchemistry.comorganic-chemistry.org The Williamson ether synthesis, a classic reaction involving an alkoxide and an alkyl halide, frequently employs benzyl bromide to install the benzyl protecting group. organic-chemistry.org
The reactivity of the benzylic position has also made it a model substrate for studying the mechanisms of nucleophilic substitution reactions. The ability of the benzyl system to undergo both SN1 and SN2 pathways, depending on the substrate, nucleophile, and solvent conditions, has been a subject of extensive mechanistic investigation.
Beyond its synthetic utility, benzyl bromide's potent lachrymatory (tear-inducing) properties led to its unfortunate application as a chemical warfare agent during World War I. commonorganicchemistry.com This characteristic, resulting from its reactivity towards nucleophiles in biological systems, underscores the compound's high electrophilicity and serves as a stark reminder of the dual-use nature of reactive chemicals.
Contextualizing this compound within the Fluorinated Aromatic Landscape
The field of medicinal and agricultural chemistry has seen a dramatic increase in the use of organofluorine compounds over the past several decades. nih.govmdpi.comtandfonline.com The incorporation of fluorine atoms or fluorine-containing moieties like the trifluoromethyl group can profoundly alter a molecule's physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity (which can aid in membrane permeability), and improved binding affinity to biological targets. mdpi.comyoutube.com Consequently, fluorinated compounds represent a significant and growing percentage of approved pharmaceuticals and agrochemicals. tandfonline.com
Within this landscape, fluorinated building blocks —structurally diverse, fluorine-containing molecules used as starting materials for more complex targets—are of paramount importance. researchgate.netnih.govtandfonline.comyoutube.com The use of these building blocks is often a more efficient and reliable strategy than attempting to introduce fluorine at a late stage in a synthesis. nih.govtandfonline.com
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Reported Physical Properties |
|---|---|---|---|---|
| 2-(Trifluoromethyl)benzyl bromide | 395-44-8 | C8H6BrF3 | 239.03 | Melting Point: 34-35 °C chemicalbook.com |
| 2-Fluoro-6-(trifluoromethyl)benzyl bromide | 239087-08-2 | C8H5BrF4 | 257.02 | Melting Point: 38-42 °C chemicalbook.comchemdad.com |
| 2-Chloro-6-(trifluoromethyl)benzyl bromide | 886500-26-1 | C8H5BrClF3 | 273.48 | Not Available scbt.com |
| 2,4-Bis(trifluoromethyl)benzyl bromide | 140690-56-8 | C9H5BrF6 | 307.03 | Density: 1.637 g/mL |
| 3,5-Bis(trifluoromethyl)benzyl bromide | 32247-96-4 | C9H5BrF6 | 307.03 | Density: 1.675 g/mL |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)-1-methyl-3-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3/c1-6-3-2-4-8(7(6)5-10)9(11,12)13/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGHWPKWNMHIOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(F)(F)F)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methyl 6 Trifluoromethylbenzyl Bromide and Analogues
Strategic Approaches to Benzyl (B1604629) Bromide Formation
The conversion of a benzylic methyl group to a bromomethyl group is a critical step in synthesizing the target compound from a precursor like 2-methyl-6-(trifluoromethyl)toluene. The primary challenge is to achieve high selectivity for the benzylic position without reacting with the aromatic ring.
Free radical bromination is the most effective and widely used method for selectively functionalizing the benzylic position. libretexts.org The benzylic C-H bonds are significantly weaker than aromatic C-H or other sp³ C-H bonds because the resulting benzylic radical is stabilized by resonance with the aromatic ring. libretexts.org
The premier method for this transformation is the Wohl-Ziegler reaction , which employs N-Bromosuccinimide (NBS) as the brominating agent in a non-polar solvent like carbon tetrachloride (CCl₄), often with a radical initiator such as azobisisobutyronitrile (AIBN) or photochemical activation (light). wikipedia.orgthermofisher.comwikipedia.org The key advantage of NBS is that it provides a low, constant concentration of molecular bromine (Br₂), which favors the radical substitution pathway over competitive electrophilic addition to the aromatic ring. chadsprep.comorganic-chemistry.org
The mechanism proceeds through a radical chain reaction:
Initiation: The reaction is initiated by the homolytic cleavage of the initiator (e.g., AIBN) or by light, which generates a small number of bromine radicals (Br•). chemistrysteps.com
Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group to form a resonance-stabilized benzyl radical and hydrogen bromide (HBr). chemistrysteps.com This benzyl radical then reacts with a molecule of Br₂ (generated from the reaction of NBS with HBr) to form the desired benzyl bromide product and a new bromine radical, which continues the chain. organic-chemistry.orgchemistrysteps.com
Termination: The reaction terminates when two radicals combine.
Due to the toxicity of carbon tetrachloride, alternative solvents such as trifluorotoluene have been successfully used for Wohl-Ziegler brominations. wikipedia.org
| Substrate | Reagent | Initiator/Conditions | Solvent | Product | Ref. |
| Toluene (B28343) | NBS | AIBN, reflux | CCl₄ | Benzyl bromide | wikipedia.org |
| Substituted Toluenes | NBS | Visible Light (40W lamp) | Solvent-Free | Substituted Benzyl bromides | researchgate.net |
| 2,4-Dichlorotoluene | NaBrO₃/HBr (in situ Br₂) | 405 nm LEDs (Flow) | Ethyl acetate | 2,4-Dichlorobenzyl bromide | rsc.orgscientificupdate.com |
Electrophilic bromination is a fundamentally different process that targets the electron-rich aromatic ring rather than the benzylic methyl group. libretexts.orglibretexts.org This reaction typically involves reacting the aromatic compound with molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). libretexts.orgmasterorganicchemistry.com The catalyst polarizes the Br-Br bond, creating a powerful electrophile (Br⁺) that is attacked by the π-electron system of the benzene (B151609) ring, leading to the substitution of a hydrogen atom on the ring. libretexts.orglibretexts.org
This method is not suitable for the synthesis of 2-Methyl-6-trifluoromethylbenzyl bromide from 2-methyl-6-(trifluoromethyl)toluene because it would result in bromination of the aromatic nucleus. The regiochemical outcome of such a reaction would be dictated by the directing effects of the existing substituents. The methyl group is an activating, ortho-, para-director, while the trifluoromethyl group is a strongly deactivating, meta-director. The interplay of these competing effects would lead to a mixture of aromatic bromination products, not the desired benzylic bromide.
Concerns over the use of hazardous reagents like NBS and chlorinated solvents have driven the development of alternative methods for benzylic bromination.
One notable "green" alternative is the use of an aqueous hydrogen peroxide/hydrogen bromide (H₂O₂/HBr) system. researchgate.netepa.gov This method, often activated by light, generates bromine radicals in situ. It can be performed in water or even under solvent-free conditions, significantly reducing the environmental impact. researchgate.netepa.gov Studies have shown this system to be more reactive than NBS for benzylic bromination. epa.gov
Furthermore, advances in chemical engineering have led to the development of continuous flow photochemical processes. rsc.orgacs.org These systems allow for the in situ generation of bromine from reagents like sodium bromate (B103136) (NaBrO₃) and HBr, which is then immediately used in a light-activated reaction with the toluene derivative. rsc.orgscientificupdate.com This approach offers significant advantages in safety, control, and scalability, minimizing the handling of hazardous molecular bromine and enabling high throughput. acs.orgnih.gov
| Reagent System | Conditions | Advantages | Disadvantages | Ref. |
| NBS/AIBN | Reflux in CCl₄ or other inert solvent | Well-established, good selectivity | Uses toxic solvent (CCl₄), stoichiometric waste (succinimide) | wikipedia.orgwikipedia.org |
| H₂O₂/HBr | Aqueous, visible light irradiation | Environmentally benign ("on water"), inexpensive reagents | May require photochemical setup | researchgate.netepa.gov |
| In situ Br₂ (Flow) | NaBrO₃/HBr, 405 nm LEDs, continuous flow | Highly scalable, enhanced safety, high throughput, reduced waste | Requires specialized flow reactor equipment | rsc.orgscientificupdate.com |
| BrCCl₃ (Flow) | Photochemical activation, continuous flow | Compatible with electron-rich substrates | Reagent is less common than NBS | rsc.org |
Introduction of the Trifluoromethyl Moiety
The trifluoromethyl (-CF₃) group is a crucial feature of the target molecule. Its incorporation into an aromatic ring is a significant area of research in organic synthesis due to the unique electronic properties it imparts on molecules, enhancing metabolic stability and binding affinity in pharmaceuticals and agrochemicals. nih.gov
Direct C-H trifluoromethylation involves the substitution of a hydrogen atom on the aromatic ring with a -CF₃ group. These methods are highly desirable as they reduce the number of synthetic steps required.
Photoredox catalysis has emerged as a powerful tool for this transformation. nih.govresearchgate.net Using a photocatalyst, such as an iridium or ruthenium complex, and a household light source, a trifluoromethyl radical (•CF₃) can be generated from a stable precursor like sodium triflinate (CF₃SO₂Na, Langlois' reagent) or Togni's reagent. nih.govresearchgate.netacs.org This highly reactive radical can then add to an unactivated aromatic ring, and subsequent steps lead to the trifluoromethylated product. nih.gov While powerful, a key challenge of direct C-H functionalization is controlling the regioselectivity, often leading to a mixture of isomers.
More recently, methods using earth-abundant metal catalysts, such as nickel and cobalt, have been developed for the photoredox-mediated C-H trifluoromethylation of arenes. nii.ac.jpacs.org These approaches offer a more sustainable alternative to precious metal catalysts.
A more traditional and often more regioselective approach is to introduce the trifluoromethyl group by converting a pre-existing functional group on the aromatic ring.
From Aryl Halides: A robust method is the copper- or palladium-catalyzed cross-coupling of an aryl halide (iodide or bromide) with a nucleophilic trifluoromethyl source. beilstein-journals.orgresearchgate.net A widely used reagent for this purpose is (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), known as the Ruppert-Prakash reagent . beilstein-journals.org In copper-catalyzed reactions, a copper(I) source reacts with TMSCF₃ (activated by a fluoride (B91410) source) to generate a "CuCF₃" species, which then couples with the aryl halide. nih.govnih.gov This method shows good functional group tolerance and is a reliable way to install a -CF₃ group at a specific position. beilstein-journals.orgnih.gov Other sources, such as trifluoromethylzinc reagents or trifluoroacetate (B77799) salts, can also be employed in these coupling reactions. researchgate.netd-nb.info
From Carboxylic Acids: Aromatic carboxylic acids can serve as precursors to trifluoromethyl groups via decarboxylative functionalization. While classic methods using aggressive reagents like sulfur tetrafluoride (SF₄) exist, modern techniques offer milder alternatives. Silver-catalyzed decarboxylative trifluoromethylation has been developed, where a silver salt promotes the reaction between a carboxylic acid and a trifluoromethylating agent. organic-chemistry.org More recently, the combination of photoredox and copper catalysis has enabled the efficient conversion of a wide range of aliphatic carboxylic acids to trifluoromethyl groups, a strategy that also shows promise for benzylic acids. nih.gov
| Precursor Group | Reagent(s) | Catalyst/Conditions | Product Type | Ref. |
| Aryl Iodide/Bromide | (Trifluoromethyl)trimethylsilane (TMSCF₃) | Cu(I) salt, 1,10-phenanthroline, DMF | Aryl-CF₃ | beilstein-journals.orgnih.gov |
| Aryl Iodide | CF₃I, Zn dust | Cu(I) salt, DMPU | Aryl-CF₃ | nih.govd-nb.info |
| Aryl Halide | Methyl trifluoroacetate | Cu(I), CsF | Aryl-CF₃ | researchgate.net |
| Carboxylic Acid | (bpy)Cu(CF₃)₃, K₂S₂O₈ | AgNO₃, aq. MeCN | Alkyl/Benzylic-CF₃ | organic-chemistry.org |
| Carboxylic Acid | Togni's Reagent | Photoredox/Copper Catalysis | Alkyl/Benzylic-CF₃ | nih.gov |
Regioselective Considerations in Synthesis
The synthesis of specifically substituted aromatic compounds like this compound requires precise control over the placement of functional groups on the benzene ring, a concept known as regioselectivity. The substitution pattern is largely dictated by the electronic properties of the substituents already present on the ring.
In the precursor molecule, 2-methyl-6-trifluoromethyltoluene, the regiochemical outcome of further electrophilic aromatic substitution is governed by the competing directing effects of the methyl (-CH₃) and trifluoromethyl (-CF₃) groups.
Methyl Group (-CH₃): The methyl group is an electron-donating group through an inductive effect. libretexts.org It activates the benzene ring, making it more reactive towards electrophiles than benzene itself. columbia.educolumbia.edu It directs incoming electrophiles to the ortho and para positions because it stabilizes the carbocation intermediates formed during substitution at these positions. libretexts.orgcolumbia.edu The resonance structures for ortho and para attack allow the positive charge to be placed on the carbon bearing the methyl group, creating a more stable tertiary carbocation intermediate. libretexts.orgcolumbia.edu
Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. This effect strongly deactivates the benzene ring, making it significantly less reactive towards electrophiles. vaia.comyoutube.com The -CF₃ group is a meta-director. columbia.eduvaia.com This is because during ortho or para attack, one of the resonance structures places the positive charge on the carbon directly attached to the electron-withdrawing -CF₃ group, which is highly destabilizing. youtube.com Meta attack avoids this unfavorable arrangement, making it the preferred pathway, even though the reaction is slow. youtube.com
In a disubstituted ring, the more powerfully activating group generally controls the position of subsequent substitution. However, in the case of synthesizing this compound, the critical step is not an electrophilic aromatic substitution but a free-radical substitution at the benzylic position of the methyl group. The directing effects described above are primarily relevant for the synthesis of the starting material, 2-methyl-6-trifluoromethyltoluene, ensuring the correct 1,2,6-substitution pattern is achieved.
| Substituent | Electronic Effect | Ring Reactivity | Directing Effect |
| Methyl (-CH₃) | Electron-donating (Inductive) | Activating | ortho, para |
| Trifluoromethyl (-CF₃) | Electron-withdrawing (Inductive) | Deactivating | meta |
The key transformation in forming the target molecule from its toluene precursor is the selective bromination of the methyl group, known as benzylic bromination. This process must be controlled to prevent electrophilic bromination of the aromatic ring.
Benzylic bromination proceeds via a free-radical mechanism. wikipedia.org This pathway is favored under conditions that promote the formation of bromine radicals, such as the use of UV light or a radical initiator (e.g., AIBN - azobisisobutyronitrile) with a bromine source like N-bromosuccinimide (NBS). chemistrysteps.com Alternatively, direct bromination with elemental bromine (Br₂) can achieve benzylic substitution if conducted at high temperatures (typically above 150°C), often under reflux. google.comgoogle.com These conditions favor the homolytic cleavage of the Br-Br bond and the abstraction of a weaker benzylic C-H bond, leading to a resonance-stabilized benzylic radical. chemistrysteps.commasterorganicchemistry.com
Conversely, electrophilic aromatic bromination, which would add a bromine atom to the ring, is promoted by the presence of a Lewis acid catalyst (e.g., FeBr₃) at lower temperatures. By avoiding Lewis acids and using radical-promoting conditions, the reaction is selectively directed to the benzylic position. The presence of the deactivating -CF₃ group further disfavors electrophilic attack on the ring, aiding the selectivity of benzylic bromination. google.com
Purification and Isolation Techniques for Substituted Benzyl Bromides
After synthesis, the crude reaction mixture contains the desired benzyl bromide, unreacted starting materials, byproducts (such as succinimide (B58015) if NBS is used), and acidic impurities like hydrogen bromide (HBr). A multi-step purification process is typically required.
Aqueous Washing: The crude product is often first washed with water to remove water-soluble impurities. A subsequent wash with a mild basic solution, such as 10% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), neutralizes and removes acidic byproducts like HBr. reddit.com
Drying: After washing, the organic layer is dried using an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), to remove residual water.
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
Distillation: Fractional distillation under reduced pressure (vacuum distillation) is a common and effective method for purifying liquid benzyl bromides. researchgate.net This technique separates compounds based on their boiling points, effectively removing less volatile starting materials and more volatile impurities.
Chromatography: For high-purity applications or when distillation is not feasible, column chromatography is employed. researchgate.net Using a non-polar solvent system (e.g., hexanes and ethyl acetate), the benzyl bromide can be separated from other compounds based on its polarity. researchgate.net Passing the crude product through a plug of basic alumina (B75360) has also been reported as a simple and effective purification method. reddit.com
| Technique | Purpose | Impurities Removed |
| Aqueous Washing (Base) | Neutralization and removal of acidic byproducts | Hydrogen Bromide (HBr), excess acid |
| Drying | Removal of residual water | Water |
| Vacuum Distillation | Separation based on boiling point | Unreacted starting materials, high-boiling byproducts |
| Column Chromatography | Separation based on polarity | Closely related structural isomers, other organic byproducts |
Comparative Analysis of Synthetic Routes for Structural Analogues
The synthetic strategies for producing substituted benzyl bromides are generally similar, revolving around the free-radical bromination of the corresponding substituted toluene. However, the efficiency and specific conditions can vary depending on the nature and position of the other substituents on the aromatic ring.
The synthesis of various benzyl bromide analogues, such as 2-fluoro-6-(trifluoromethyl)benzyl bromide and 4-(trifluoromethyl)benzyl bromide, follows the same fundamental principle of benzylic bromination. chemicalbook.comscispace.com A method for producing 2-fluoro-6-(trifluoromethyl)benzyl bromide involves the direct bromination of 3-fluoro-2-methylbenzotrifluoride (B1314813). scispace.com
The efficiency of these reactions can be influenced by the electronic nature of the ring substituents. While deactivating groups like -CF₃ hinder electrophilic attack on the ring, they can also slightly increase the energy required to break the benzylic C-H bond, potentially requiring more forcing conditions (higher temperatures or longer reaction times) for the radical bromination to proceed efficiently. google.com Nonetheless, the high selectivity for the benzylic position is generally maintained across a wide range of analogues, as the stability of the resulting benzylic radical is the primary driving factor for the reaction's regiochemistry.
The synthesis of the structural isomer, 5-Methyl-2-(trifluoromethyl)benzyl bromide, highlights the importance of the starting material in determining the final product structure. bldpharm.com The synthetic approach would be analogous to that of the 2,6-isomer, but would begin with a different precursor: 2-methyl-5-(trifluoromethyl)toluene.
The key difference lies in the synthesis of this precursor. To achieve the 1,2,5-substitution pattern (a para relationship between the methyl and trifluoromethyl groups), the synthetic pathway would need to start from a different set of materials, for example, from 4-amino-3-methylbenzotrifluoride or a related compound, using standard aromatic chemistry transformations to install the required groups in the correct orientation.
Once the correct toluene isomer is obtained, the final step is identical in principle: a selective free-radical bromination of the benzylic methyl group using reagents like NBS or Br₂ with a radical initiator or heat.
| Compound | Precursor | Key Transformation | Synthetic Consideration |
| This compound | 2-Methyl-6-trifluoromethyltoluene | Free-radical benzylic bromination | Synthesis of precursor requires directing groups to yield 1,2,6-substitution. |
| 5-Methyl-2-trifluoromethylbenzyl bromide | 2-Methyl-5-trifluoromethyltoluene | Free-radical benzylic bromination | Synthesis of precursor requires directing groups to yield 1,2,5-substitution. |
| 2-Fluoro-6-(trifluoromethyl)benzyl bromide | 3-Fluoro-2-methylbenzotrifluoride | Free-radical benzylic bromination | Demonstrates applicability of the method to other halogenated analogues. scispace.com |
Synthetic Pathways to 2-Fluoro-6-(trifluoromethyl)benzyl Bromide
The synthesis of 2-Fluoro-6-(trifluoromethyl)benzyl bromide, a valuable intermediate in the preparation of various chemical compounds, is achieved through a multi-step process. A key synthetic route commences with 3-amino-2-methylbenzotrifluoride and involves two primary transformations: a diazotization-fluorination reaction to introduce the fluorine atom, followed by a free-radical bromination of the benzylic methyl group.
Fluorination of 3-Amino-2-methylbenzotrifluoride via Diazotization
The initial step in this synthetic sequence is the conversion of the amino group in 3-amino-2-methylbenzotrifluoride to a fluorine atom. This is typically accomplished through a Balz-Schiemann type reaction, which proceeds via a diazonium salt intermediate.
The process begins with the diazotization of 3-amino-2-methylbenzotrifluoride. This is generally carried out by treating the amine with a source of nitrous acid, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid or fluoroboric acid, at low temperatures (typically 0-5 °C) to ensure the stability of the resulting diazonium salt.
Following diazotization, the introduction of the fluorine atom is achieved by the thermal or photolytic decomposition of the diazonium salt. In the classic Balz-Schiemann reaction, the amine is treated with fluoroboric acid (HBF₄) to form an isolable diazonium tetrafluoroborate (B81430) salt. This salt is then heated, leading to the release of nitrogen gas and boron trifluoride, and the formation of the desired fluoroaromatic compound, 3-fluoro-2-methylbenzotrifluoride.
Table 1: Key Transformations in the Synthesis of 2-Fluoro-6-(trifluoromethyl)benzyl Bromide
| Step | Starting Material | Key Reagents | Intermediate/Product | Reaction Type |
| 1 | 3-Amino-2-methylbenzotrifluoride | 1. NaNO₂, HCl/HBF₄2. Heat | 3-Fluoro-2-methylbenzotrifluoride | Diazotization-Fluorination (Balz-Schiemann) |
| 2 | 3-Fluoro-2-methylbenzotrifluoride | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | 2-Fluoro-6-(trifluoromethyl)benzyl bromide | Free-Radical Bromination |
Bromination of 3-Fluoro-2-methylbenzotrifluoride
The second and final step in the synthesis is the selective bromination of the methyl group of 3-fluoro-2-methylbenzotrifluoride to yield the target compound, 2-fluoro-6-(trifluoromethyl)benzyl bromide. This transformation is a benzylic halogenation, which proceeds via a free-radical mechanism.
A common and effective reagent for this purpose is N-Bromosuccinimide (NBS). The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane, and is initiated by a radical initiator, for instance, azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction mixture is usually heated to reflux, and often irradiated with a UV lamp to facilitate the homolytic cleavage of the N-Br bond in NBS and initiate the radical chain reaction.
The mechanism involves the abstraction of a hydrogen atom from the benzylic methyl group by a bromine radical, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of NBS to form the desired benzyl bromide and a succinimidyl radical, which continues the chain reaction. The reaction's selectivity for the benzylic position is a key feature of this method.
Following the reaction, the product is typically isolated and purified using standard techniques such as filtration to remove succinimide, followed by distillation or crystallization of the crude product to obtain pure 2-fluoro-6-(trifluoromethyl)benzyl bromide.
Reactivity and Mechanistic Investigations of 2 Methyl 6 Trifluoromethylbenzyl Bromide
Nucleophilic Substitution Reactions at the Benzylic Position
The benzylic position of 2-Methyl-6-trifluoromethylbenzyl bromide is the focal point for nucleophilic substitution reactions. As a primary benzylic halide, its reactivity is governed by a complex interplay of electronic and steric factors, which dictate the operative mechanistic pathway. The substitution pattern on the aromatic ring, specifically the presence of an ortho-methyl group and an ortho-trifluoromethyl group, introduces competing effects that influence whether the reaction proceeds via a concerted bimolecular (SN2) or a stepwise unimolecular (SN1) mechanism. libretexts.orgkhanacademy.org
Nucleophilic substitution reactions are fundamentally categorized by their molecularity and reaction mechanism. The SN2 (Substitution, Nucleophilic, Bimolecular) mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. chemicalnote.commasterorganicchemistry.com The rate of this reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com Conversely, the SN1 (Substitution, Nucleophilic, Unimolecular) mechanism is a two-step process. chemicalnote.com The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. masterorganicchemistry.commasterorganicchemistry.com This is followed by a rapid attack of the nucleophile on the carbocation. chemicalnote.com
For this compound, several structural features influence the mechanistic landscape:
Primary Benzylic Substrate : Typically, primary halides readily undergo SN2 reactions due to minimal steric hindrance. khanacademy.orgyoutube.com
Benzylic Position : The proximity to the benzene (B151609) ring allows for potential resonance stabilization of a carbocation intermediate, a key factor for an SN1 pathway. quora.com Even primary benzylic halides can exhibit SN1 character for this reason. quora.com
Ortho-Substituents : The presence of two ortho groups (methyl and trifluoromethyl) introduces significant steric and electronic effects that critically influence the transition states of both pathways.
The competition between SN1 and SN2 pathways for this substrate means the dominant mechanism is highly sensitive to reaction conditions such as the strength of the nucleophile, solvent polarity, and temperature. A strong nucleophile and a polar aprotic solvent would favor the SN2 mechanism, while a weak nucleophile and a polar protic solvent would promote the SN1 pathway. libretexts.org
Steric hindrance refers to the spatial congestion around a reaction center, which can impede the approach of a nucleophile. libretexts.org In an SN2 reaction, the nucleophile must approach the benzylic carbon from the side opposite the bromine atom (backside attack). chemicalnote.commasterorganicchemistry.com The ortho-methyl group on the benzene ring of this compound physically obstructs this approach.
This steric crowding raises the energy of the SN2 transition state, slowing the reaction rate. chemicalnote.com The effect of increasing steric bulk at the ortho position on the relative rate of SN2 reactions is well-documented. As the size and number of groups surrounding the reaction center increase, the rate of SN2 substitution decreases significantly. masterorganicchemistry.com
| Compound | Number of ortho Substituents | Expected Steric Hindrance | Predicted Relative SN2 Rate |
|---|---|---|---|
| Benzyl bromide | 0 | Low | 100 |
| 2-Methylbenzyl bromide | 1 | Moderate | < 100 |
| This compound | 2 | High | Significantly < 100 |
| 2,6-Dimethylbenzyl bromide | 2 | High | Significantly < 100 |
This table presents a qualitative prediction based on established principles of steric hindrance in SN2 reactions. chemicalnote.comlibretexts.org
The viability of an SN1 mechanism hinges on the stability of the carbocation intermediate formed in the rate-determining step. masterorganicchemistry.com The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov This is due to the strong inductive effect (-I effect) of the three highly electronegative fluorine atoms.
When positioned at the ortho (or para) position relative to the benzylic carbon, the -CF3 group strongly destabilizes the adjacent benzylic carbocation. nih.gov It achieves this by inductively withdrawing electron density from the positively charged carbon, thereby intensifying the positive charge and raising the energy of the intermediate. nih.govnih.gov This destabilization significantly increases the activation energy for the SN1 pathway, making it kinetically unfavorable. nih.gov While the -CF3 group can exhibit a minor, modest π-electron-donating effect to a carbocation, this is exceptionally weak and vastly outweighed by the powerful inductive destabilization. nih.gov
| Substituent (X) in X-C6H4CH2+ | Electronic Effect | Effect on Carbocation Stability | Favored Pathway |
|---|---|---|---|
| -OCH3 (para) | Strongly Electron-Donating | Strongly Stabilizing | SN1 |
| -CH3 (para) | Electron-Donating | Stabilizing | SN1 |
| -H | Neutral (Reference) | Baseline | Mixed SN1/SN2 |
| -Cl (para) | Weakly Electron-Withdrawing | Weakly Destabilizing | SN2 |
| -NO2 (para) | Strongly Electron-Withdrawing | Strongly Destabilizing | SN2 |
| -CF3 (ortho or para) | Very Strongly Electron-Withdrawing | Very Strongly Destabilizing | SN2 (if sterically allowed) |
This table summarizes general trends based on the electronic properties of common substituents. nih.gov
Despite the conflicting steric and electronic factors, this compound can react with a range of strong to moderate nucleophiles, typically under conditions that favor an SN2 mechanism.
Amines (N-Nucleophiles) : Reactions with primary or secondary amines can be used to form the corresponding substituted benzylamines. For instance, related compounds like 2-fluoro-6-(trifluoromethyl)benzyl bromide have been shown to react with nucleophiles such as benzylamine (B48309) or potassium phthalimide (B116566) (a protected amine equivalent) to yield the corresponding amine products. scispace.com
Thiols (S-Nucleophiles) : Thiolate anions, formed by the deprotonation of thiols, are excellent nucleophiles for SN2 reactions. libretexts.org They readily displace the bromide to form thioethers (sulfides). The high nucleophilicity of thiolates allows them to react efficiently even with sterically hindered substrates. libretexts.org
Alkoxides (O-Nucleophiles) : Alkoxides (RO⁻) are strong nucleophiles and strong bases. They can react with benzylic bromides to form ethers. In a related example, the oxygen nucleophile of a resorufin (B1680543) derivative was shown to displace a benzylic bromide substituted with a trifluoromethyl group in the presence of a base like cesium carbonate (Cs₂CO₃) to form an ether linkage. biorxiv.orgnih.gov
| Nucleophile Type | Example Nucleophile | Product Class |
|---|---|---|
| Amine | R-NH2 | Secondary Amine |
| Thiolate | R-S- | Thioether (Sulfide) |
| Alkoxide | R-O- | Ether |
| Cyanide | CN- | Nitrile |
| Azide | N3- | Azide |
Radical Reactions Involving the Benzylic Moiety
Beyond ionic pathways, the benzylic C-Br bond can undergo homolytic cleavage to participate in radical reactions.
The 2-Methyl-6-trifluoromethylbenzyl radical can be generated from the parent bromide under radical-initiating conditions. Modern synthetic methods, such as visible-light photoredox catalysis, provide a mild and efficient way to generate such radicals. cas.cn This process typically involves a single-electron transfer (SET) from an excited photocatalyst to the benzyl bromide, leading to the cleavage of the carbon-bromine bond and formation of the benzylic radical and a bromide anion. cas.cn
The resulting 2-Methyl-6-trifluoromethylbenzyl radical possesses several key characteristics:
Resonance Stabilization : Like all benzylic radicals, it is stabilized by delocalization of the unpaired electron into the aromatic π-system.
Electronic Nature : The presence of the strongly electron-withdrawing trifluoromethyl group on the ring makes the radical relatively electron-deficient, or electrophilic. rsc.org This influences its reactivity in subsequent steps, favoring reactions with electron-rich species.
Once generated, this electrophilic radical can participate in various synthetic transformations, such as additions to alkenes or coupling reactions, providing an alternative to nucleophilic substitution for forming new carbon-carbon or carbon-heteroatom bonds.
Role of the Trifluoromethyl Group in Radical Stabilization
The trifluoromethyl (-CF3) group, being strongly electron-withdrawing, exerts a notable influence on the stability of adjacent radical centers. In the context of this compound, the formation of a benzylic radical upon homolytic cleavage of the carbon-bromine bond is a key mechanistic step in many of its reactions.
The stability of this benzylic radical is a subject of nuanced electronic effects. While alkyl groups, such as the methyl group at the 2-position, are known to stabilize benzylic radicals through hyperconjugation, the trifluoromethyl group at the 6-position introduces a strong inductive electron-withdrawing effect (-I). This effect tends to destabilize the electron-deficient benzylic radical. However, some studies suggest that the trifluoromethyl group can participate in stabilizing the transition state of certain reactions involving benzylic radicals through hyperconjugative acceptance of electron density.
Research on the radical-initiated benzylic bromination of toluenes provides indirect evidence of these effects. The synthesis of compounds like this compound often employs N-bromosuccinimide (NBS) and a radical initiator. smolecule.com The efficiency and regioselectivity of such reactions are intrinsically linked to the stability of the intermediate benzylic radical. The presence of the electron-withdrawing trifluoromethyl group can influence the kinetics of these reactions, with some studies indicating accelerated substitution rates in trifluoromethyl-substituted substrates compared to their non-fluorinated counterparts. smolecule.com
Table 1: Comparison of Relative Rates of Nitration
| Compound | Relative Rate (compared to Benzene) |
| Toluene (B28343) (Methylbenzene) | 25 |
| Trifluoromethylbenzene | 2.5 x 10-5 |
Electrophilic Aromatic Substitution Reactions of the Aromatic Ring
The aromatic ring of this compound is subject to electrophilic attack, a process heavily governed by the directing and activating or deactivating effects of the existing methyl and trifluoromethyl substituents.
Regioselectivity and Reactivity Induced by Substituents
The methyl group (-CH3) is an activating, ortho, para-directing group due to its electron-donating inductive (+I) and hyperconjugative effects. youtube.comlibretexts.org This increases the electron density of the aromatic ring, particularly at the positions ortho and para to it, making the ring more susceptible to electrophilic attack. youtube.com Conversely, the trifluoromethyl group (-CF3) is a strongly deactivating, meta-directing group. youtube.com Its powerful electron-withdrawing inductive effect significantly reduces the electron density of the ring, making it less reactive towards electrophiles. youtube.com
In this compound, these two groups are in a meta relationship to each other. The directing effects of these substituents are therefore in conflict. The methyl group at position 2 directs incoming electrophiles to positions 3, 5, and the carbon bearing the benzyl bromide group (position 1 is blocked). The trifluoromethyl group at position 6 directs incoming electrophiles to positions 2, 4, and the carbon bearing the benzyl bromide group.
Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent | Activating/Deactivating | Directing Effect |
| -CH3 | Activating | ortho, para |
| -CF3 | Deactivating | meta |
Limitations and Challenges Due to Strong Electron-Withdrawing Effects
The pronounced electron-withdrawing nature of the trifluoromethyl group presents significant challenges for electrophilic aromatic substitution reactions on this compound. The deactivation of the aromatic ring means that harsher reaction conditions, such as higher temperatures and stronger Lewis acid catalysts, are often required to achieve a reasonable reaction rate.
For instance, Friedel-Crafts reactions, which involve the generation of a carbocationic electrophile, are particularly challenging on strongly deactivated rings. The electron-poor nature of the aromatic ring in this compound makes it a weak nucleophile, hindering its ability to attack the carbocation. This can lead to low yields or the failure of the reaction altogether.
Furthermore, the competing directing effects of the methyl and trifluoromethyl groups can lead to the formation of a mixture of isomeric products, complicating purification and reducing the yield of the desired isomer. The steric hindrance from the ortho-substituents may also play a role in directing the incoming electrophile and can further reduce reaction rates. Overcoming these limitations often requires careful optimization of reaction conditions and the use of highly reactive electrophiles.
Q & A
Basic Research Questions
Q. How can substitution reactions involving the bromine atom in 2-methyl-6-trifluoromethylbenzyl bromide be optimized for diverse functional group introductions?
- Methodological Answer : Optimize reaction conditions by varying nucleophiles (e.g., amines, thiols), solvents (polar aprotic solvents like DMF or THF), and catalysts (e.g., Pd-based catalysts for cross-coupling). Elevated temperatures (50–80°C) and inert atmospheres (N₂/Ar) enhance reactivity. Monitor reaction progress via TLC or GC-MS to identify optimal conversion times. For example, SN₂ reactions with amines require stoichiometric excess (1.5–2 eq) of the nucleophile to account for steric hindrance from the trifluoromethyl group .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Use column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate 9:1 to 4:1) to separate the product from byproducts like dibrominated species or unreacted precursors. Alternatively, recrystallization using dichloromethane/hexane mixtures improves purity. Confirm purity via NMR (¹H/¹³C) and HPLC (>98% purity threshold) .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : Store under inert gas (Ar) at –20°C in amber vials to prevent photodegradation and hydrolysis. Conduct accelerated stability studies by exposing the compound to varying humidity (20–80% RH) and temperatures (4°C, 25°C, 40°C) for 1–4 weeks. Analyze degradation products (e.g., benzaldehyde derivatives) via LC-MS to establish shelf-life guidelines .
Advanced Research Questions
Q. What mechanistic insights govern the bromine atom’s reactivity in cross-coupling reactions involving this compound?
- Methodological Answer : Employ kinetic studies (e.g., Eyring analysis) and DFT calculations to evaluate the transition state energy barrier for bromine displacement. Compare reactivity with analogs (e.g., 2-chloro-6-trifluoromethylbenzyl bromide) to assess leaving-group effects. Use isotopic labeling (e.g., ⁸¹Br/⁷⁹Br) to track substitution pathways in Suzuki-Miyaura or Ullmann couplings .
Q. How do structural modifications (e.g., fluorine vs. trifluoromethyl substituents) impact bioactivity in molecules derived from this compound?
- Methodological Answer : Synthesize analogs with varying substituents (e.g., 2-fluoro-6-methylbenzyl bromide) and evaluate their bioactivity in enzyme inhibition assays (e.g., kinase or protease targets). Use molecular docking to correlate substituent electronegativity (CF₃ > F > CH₃) with binding affinity. For example, trifluoromethyl groups enhance metabolic stability and lipophilicity, as shown in comparative SAR studies .
Q. What analytical challenges arise in detecting trace bromide impurities in this compound, and how can they be resolved?
- Methodological Answer : Use ion chromatography with suppressed conductivity detection (detection limit: 0.1 ppm) to quantify residual bromide. Validate the method via spike-and-recovery experiments (90–110% recovery range). For complex matrices, employ capillary electrophoresis with UV detection (optimized buffer: 20 mM borate, pH 9.2) to resolve bromide from interfering anions like chloride .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
